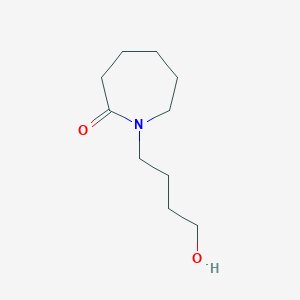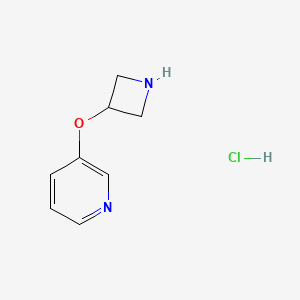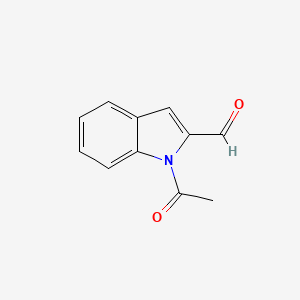
1-Acetyl-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of an indole ring substituted with an acetyl group at the nitrogen atom and an aldehyde group at the second carbon atom.
Métodos De Preparación
The synthesis of 1-Acetyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives using a mixture of dimethylformamide and phosphorus oxychloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Acetyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Condensation: The compound can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid or base catalysts for substitution and condensation reactions . Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Aplicaciones Científicas De Investigación
1-Acetyl-1H-indole-2-carbaldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and proteins, leading to various biological effects. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
1-Acetyl-1H-indole-2-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: This compound has an aldehyde group at the third carbon atom of the indole ring.
1-Acetylindole: This compound lacks the aldehyde group and has only the acetyl group at the nitrogen atom.
Indole-2-carboxaldehyde: This compound has a carboxaldehyde group at the second carbon atom of the indole ring, similar to this compound, but lacks the acetyl group.
The uniqueness of this compound lies in its dual functional groups (acetyl and aldehyde), which provide versatility in chemical reactions and potential biological activities .
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-acetylindole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
Clave InChI |
RIEAZSRPICTWBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)
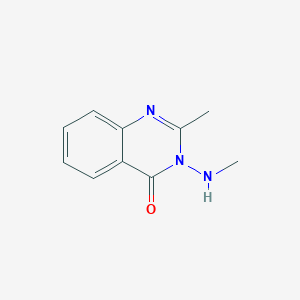
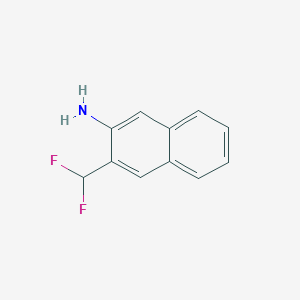



![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
